

Velnacrine maleate comparative safety profile placebo

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Velnacrine Maleate

CAS No.: 121445-25-8

Cat. No.: S11145206

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Velnacrine vs. Placebo: Comparative Safety Profile

The table below summarizes the key safety outcomes for **Velnacrine maleate** compared to placebo, based on a pooled analysis of several double-blind, placebo-controlled studies [1] [2] [3].

Safety Parameter	Placebo	Velnacrine (150 mg/d)	Velnacrine (225 mg/d)	Comments
Treatment Discontinuation due to Adverse Events	3% [1]	30% [1]	24% [1]	Significantly higher in Velnacrine groups.
Overall Treatment-Related Adverse Events	36% [1]	28% [1]	30% [1]	---
Abnormal Liver Function (Any)	3% [3]	29% [2]	24% [1]	Most common cause of discontinuation.
Elevated Liver Transaminases	~2.6% (4/152) [3]	~35% (105/297) [3]	Included in 225 mg group [3]	Defined as $\geq 5x$ upper limit of normal; often asymptomatic.

Safety Parameter	Placebo	Velnacrine (150 mg/d)	Velnacrine (225 mg/d)	Comments
Withdrawal due to Abnormal LFTs	3% [1]	30% [1]	24% [1]	---
Common Cholinergic Side Effects				
• Diarrhea	Reported [1]	14% [4]	Reported [1]	Most common cholinergic effect.
• Nausea	Reported [1]	11% [4]	Reported [1]	---
• Vomiting	Reported [1]	5% [4]	Reported [1]	---
• Skin Rash	---	8% [4]	---	---

Experimental Protocols & Context

The safety data in the table above was derived from a series of rigorous clinical trials. Here is a summary of their methodologies and key conclusions.

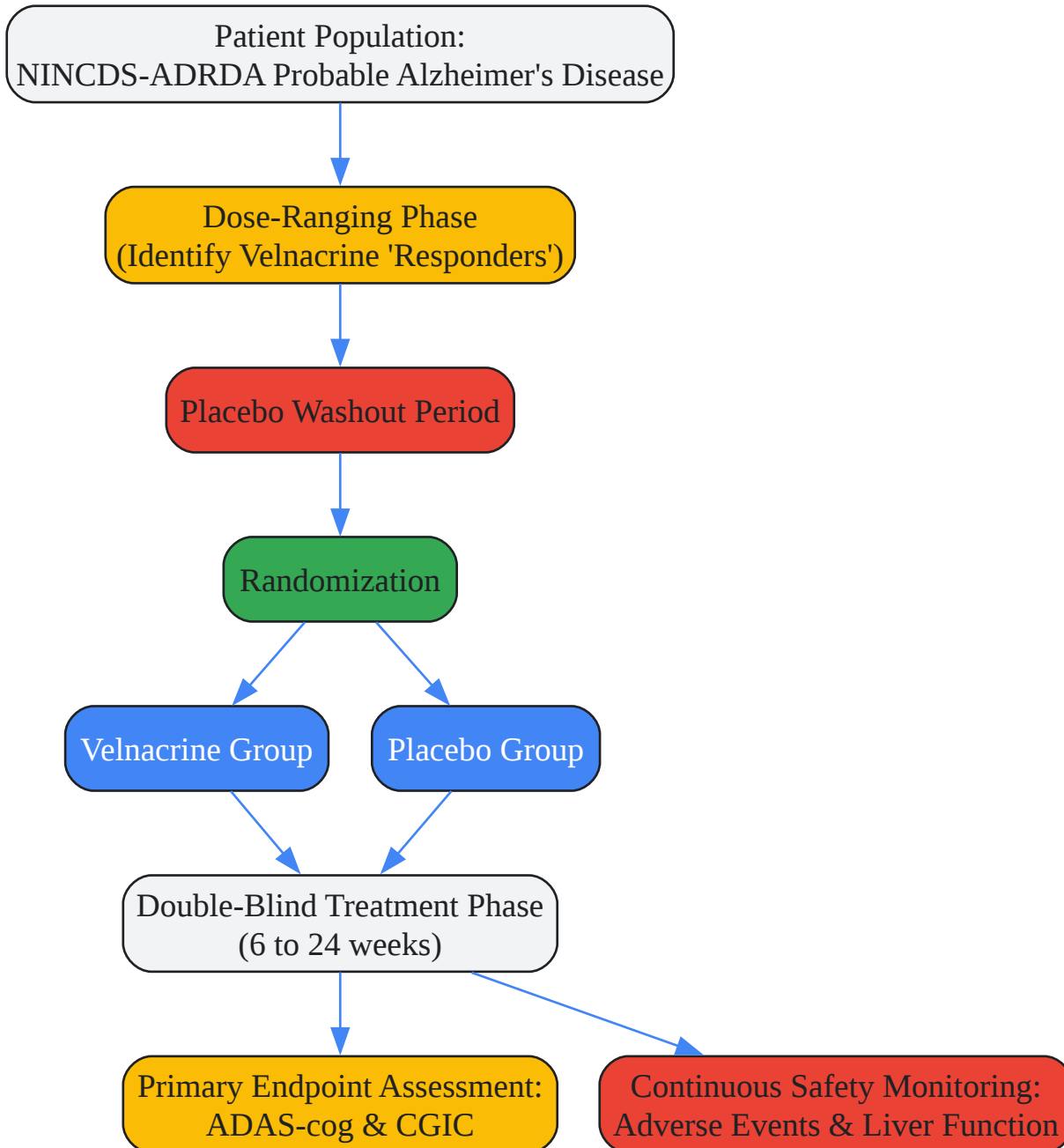
Trial Design and Methodology

The key studies were **double-blind, placebo-controlled trials** that enrolled patients meeting the NINCDS-ADRDA criteria for clinically probable Alzheimer's disease [1] [2] [4].

- **Phases:** Many trials used a two-stage design: an initial **dose-ranging phase** (to identify patients who responded to Velnacrine), followed by a placebo washout period, and then a **randomized dose-replication phase** where responders were re-assigned to either their best dose of Velnacrine or placebo for 6 to 24 weeks [2] [4] [5].
- **Primary Efficacy Endpoints:** The main goals were to measure changes in the cognitive subscale of the **Alzheimer's Disease Assessment Scale (ADAS-cog)** and the **Clinical Global Impression of Change (CGIC)** scale [1] [2].

- **Safety Monitoring:** Safety was assessed through continuous monitoring of **adverse events** and periodic **liver function tests (LFTs)**, specifically tracking elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) [1] [5].

The workflow below illustrates the general structure of these clinical trials.



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Overall Conclusions on Safety and Efficacy

- **Efficacy:** The trials concluded that Velnacrine provided a **modest but significant benefit** in cognitive scores (ADAS-cog) compared to placebo, with the 225 mg/day dose being more effective than 150 mg/day [1] [2]. However, a subsequent Cochrane systematic review from 2004, which pooled the results of these trials, found that the evidence for efficacy was weak and inconsistent, while the evidence for harm was clear [3].
- **Safety Conclusion:** Despite showing some efficacy, Velnacrine's safety profile was deemed unacceptable. The **high incidence of hepatotoxicity** was the primary concern. The U.S. Food and Drug Administration (FDA) advisory committee voted unanimously against approving the drug, and clinical development was halted. The Cochrane review stated there are "no grounds for further research into velnacrine" [3].

Key Takeaways for Drug Development Professionals

- **The Hepatotoxicity Hurdle:** Velnacrine is a prime example of how **idiosyncratic drug-induced liver injury can derail a promising therapeutic candidate**. The hepatotoxicity appeared to be dose-related and reversible upon discontinuation, but its high frequency made the drug's risk-benefit ratio unfavorable [3] [5].
- **The Cholinesterase Inhibitor Class:** Velnacrine was developed shortly after Tacrine, the first cholinesterase inhibitor. Both shared the issue of hepatotoxicity, which spurred the development of safer successors in this class, such as donepezil, rivastigmine, and galantamine, which have acceptable safety profiles and are now widely used [6].

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To cite this document: Smolecule. [Velnacrine maleate comparative safety profile placebo].

Smolecule, [2026]. [Online PDF]. Available at:

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